(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
CAS No.: 477305-32-1
Cat. No.: VC6054354
Molecular Formula: C22H13BrN4O3S
Molecular Weight: 493.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477305-32-1 |
|---|---|
| Molecular Formula | C22H13BrN4O3S |
| Molecular Weight | 493.34 |
| IUPAC Name | 4-[[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide |
| Standard InChI | InChI=1S/C22H13BrN4O3S/c23-15-3-6-19-13(7-15)8-17(22(29)30-19)18-11-31-21(27-18)14(9-24)10-26-16-4-1-12(2-5-16)20(25)28/h1-8,10-11,26H,(H2,25,28)/b14-10+ |
| Standard InChI Key | QUEIKVQKBUGMGE-GXDHUFHOSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound’s structure comprises four distinct domains:
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6-Bromo-2-oxo-2H-chromen-3-yl: A coumarin derivative featuring a bromine substituent at position 6 and a ketone group at position 2. The coumarin core contributes aromaticity and planar geometry, facilitating π-π stacking interactions observed in similar compounds .
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Thiazol-2-yl: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. This moiety enhances electronic diversity and potential hydrogen-bonding capabilities.
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2-cyanovinyl: A conjugated system with a nitrile group, which stabilizes the E-configuration through resonance and steric effects .
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Benzamide: An aromatic amide group that introduces hydrogen-bonding sites via the carbonyl oxygen and amide nitrogen .
The E-configuration of the cyanovinyl bridge is critical for maintaining molecular planarity, as evidenced by analogous structures . Intra- and intermolecular hydrogen bonds, such as N–H⋯S and N–H⋯O interactions, likely stabilize the crystal lattice, as seen in related coumarin-thiazole hybrids .
Hypothesized Molecular Formula
Based on structural dissection, the molecular formula is deduced as C₂₃H₁₄BrN₅O₃S, with a theoretical molecular weight of 528.36 g/mol. This aligns with the formula of similar compounds, such as N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (C₁₄H₉BrN₂O₃S, 365.2 g/mol), adjusted for the additional cyanovinyl and benzamide groups.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol inspired by methods for analogous coumarin-thiazole hybrids :
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Coumarin-Thiazole Coupling:
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A 6-bromo-2-oxo-2H-chromen-3-yl derivative reacts with a thiazole-2-amine precursor in the presence of chloroacetyl chloride or acetic anhydride.
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Example: 6-bromo-2-hydroxybenzaldehyde undergoes Pechmann condensation with ethyl acetoacetate to form the coumarin core, followed by thiazole ring closure via Hantzsch thiazole synthesis .
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Cyanovinyl Introduction:
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Benzamide Functionalization:
Reaction Conditions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Aromatic protons of the coumarin ring appear as doublets at δ 7.2–8.1 ppm .
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Thiazole protons resonate as singlets near δ 7.5–8.0 ppm.
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The cyanovinyl CH group shows a doublet at δ 6.8–7.0 ppm (J = 12–14 Hz), confirming the E-configuration .
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Benzamide NH₂ protons exhibit broad singlets at δ 6.5–7.0 ppm .
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¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption bands at:
Mass Spectrometry
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Molecular ion peak at m/z 528 (C₂₃H₁₄BrN₅O₃S⁺).
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Fragmentation pattern:
Biological Activities and Applications
Anticancer Activity
Analogous compounds exhibit cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer) via topoisomerase II inhibition . The bromine atom in the coumarin ring may facilitate DNA intercalation, while the thiazole moiety disrupts microtubule assembly.
Future Research Directions
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In Vitro Screening: Evaluate cytotoxicity against hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) cell lines.
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Molecular Docking: Predict interactions with EGFR kinase or tubulin using AutoDock Vina.
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Structural Optimization: Introduce electron-withdrawing groups (e.g., nitro) to the benzamide ring to enhance binding affinity .
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